molecular formula C9H8O2 B149242 2-Oxo-3-phenylpropanal CAS No. 56485-04-2

2-Oxo-3-phenylpropanal

Cat. No.: B149242
CAS No.: 56485-04-2
M. Wt: 148.16 g/mol
InChI Key: OFMBSIAKTAZWIE-UHFFFAOYSA-N
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Description

2-Oxo-3-phenylpropanal is a valuable chemical synthon in organic and medicinal chemistry research, primarily utilized for constructing complex heterocyclic scaffolds. Its structure, featuring both a keto and an aldehyde functional group, makes it a versatile precursor in multi-component and condensation reactions. For instance, research on analogous α-keto aldehydes demonstrates their utility in forming pyridazinones and participating in 6π-electrocyclization reactions to yield complex structures like pyrido[3,2-c]cinnolines . These heterocyclic cores are of significant interest in the development of new pharmacologically active compounds. Furthermore, such synthons can be engaged in reactions with various active methylene reagents to produce arylazonicotinate derivatives, which are explored for their potential as dyes and bioactive molecules . The application of this compound underscores its role in facilitating the exploration of novel chemical space for drug discovery and materials science.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-oxo-3-phenylpropanal
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8O2/c10-7-9(11)6-8-4-2-1-3-5-8/h1-5,7H,6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFMBSIAKTAZWIE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CC(=O)C=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID00318859
Record name Benzylglyoxal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

148.16 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

56485-04-2
Record name NSC337791
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Benzylglyoxal
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Advanced Synthetic Methodologies for 2 Oxo 3 Phenylpropanal

Established Synthetic Routes and Transformations

Derivatization of Phenylpyruvic Acid Precursors

A prominent strategy for the synthesis of 2-oxo-3-phenylpropanal involves the derivatization of phenylpyruvic acid. wikipedia.org This keto acid serves as a versatile starting material for various chemical transformations. wikipedia.orgselleckchem.com

One effective laboratory-scale synthesis begins with the acetylation of phenylpyruvic acid. In this step, phenylpyruvic acid is treated with acetic anhydride (B1165640) in anhydrous pyridine. This reaction converts the hydroxyl group of the enol form of phenylpyruvic acid into an acetate (B1210297) ester, yielding an acetylated intermediate. Thin-layer chromatography (TLC) is typically used to monitor the reaction's progress and ensure the complete conversion of the starting material.

Following acetylation, the intermediate is subjected to chloride activation. This is achieved by reacting the acetylated product with oxalyl chloride in the presence of a catalytic amount of dimethylformamide (DMF). This step transforms the carboxylic acid functionality into a more reactive acyl chloride. The reaction is carefully controlled, often at low temperatures, to generate the desired acyl chloride intermediate.

The final step in this sequence is the selective reduction of the acyl chloride. A mild and selective reducing agent, such as lithium tri-tert-butoxyaluminohydride, is employed for this transformation. The reduction is carried out at very low temperatures, typically below -60°C, to prevent over-reduction of the aldehyde to an alcohol. Careful temperature control is critical to maximize the yield of this compound and minimize the formation of byproducts like 2-phenylpropanol. The crude product is then isolated through extraction and purified using techniques like flash chromatography.

Table 1: Critical Parameters for Laboratory Synthesis of this compound

ParameterValue/DetailImpact on Yield
Pyridine Purity Anhydrous, distilled over CaH₂Prevents hydrolysis of intermediates.
Acetic Anhydride Ratio 11.8 equivalents to substrateEnsures complete acetylation.
Reduction Temperature < -60°CMinimizes over-reduction to alcohol byproducts.
Chromatography Solvent Heptane:ethyl acetate (95:5 → 9:1)Optimizes separation and purification.

Condensation Reactions with Ureas and Related Nucleophiles

This compound and its derivatives can participate in condensation reactions with various nucleophiles, including ureas. nih.gov These reactions are fundamental in the synthesis of diverse heterocyclic compounds. For instance, the condensation of 3-oxo-2-arylhydrazonopropanals with active methylene (B1212753) reagents can lead to the formation of substituted pyridines. nih.govmdpi.com The reaction conditions, such as the solvent and catalyst used, can influence the final product. For example, the reaction of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate (B8463686) in acetic acid with ammonium (B1175870) acetate can yield either a 2-hydroxy or a 2-amino substituted nicotinic acid derivative depending on the specific conditions. nih.gov

Oxidative Approaches to α-Keto Aldehydes

Oxidative methods provide an alternative and often more direct route to α-keto aldehydes like this compound.

A novel and efficient method for synthesizing α-keto aldehydes involves the two-phase oxidation of sulfoxonium ylides. chemrxiv.orgchemrxiv.org This approach is particularly useful for producing α-monosubstituted benzylglyoxals, which are challenging to synthesize using classical oxidation methods that rely on the oxidation of corresponding methyl ketones. chemrxiv.org

The process starts with readily available sulfoxonium ylides, which can be prepared from α-monosubstituted phenylacetic acids in a single step. chemrxiv.org These ylides are then oxidized using Oxone® (potassium peroxymonosulfate) in a biphasic system consisting of water and an organic solvent. chemrxiv.orgchemrxiv.org This two-phase system simplifies the isolation of the product. The resulting oligomeric material is then subjected to short-path distillation to afford the desired α-keto aldehyde. chemrxiv.orgchemrxiv.org This method offers a safer and more straightforward transformation compared to previous multi-step procedures. chemrxiv.org

Enantioselective Synthesis and Stereocontrol

The generation of this compound and its derivatives with high enantiomeric purity is a significant objective in asymmetric synthesis, as the stereochemistry of such intermediates often dictates the stereochemistry of the final, more complex target molecules. Enantioselective methodologies primarily rely on the use of chiral catalysts or auxiliaries to control the three-dimensional arrangement of atoms during bond formation.

Chiral Catalyst Influence on Enantioselectivity

The choice of a chiral catalyst is paramount in directing the stereochemical outcome of a reaction to produce a specific enantiomer of a chiral product. In the context of synthesizing α-keto aldehydes like this compound, both organocatalysts and metal-based catalysts have been explored. The catalyst's structure, particularly the nature of its chiral backbone and functional groups, creates a chiral environment that preferentially stabilizes the transition state leading to one enantiomer over the other.

Organocatalysis has emerged as a powerful tool for asymmetric synthesis. google.com For reactions involving aldehydes, chiral amine catalysts, such as those derived from proline and other amino acids, are frequently employed. rsc.orgresearchgate.net These catalysts operate by forming chiral enamine or iminium ion intermediates with the aldehyde substrate. bohrium.com For instance, diarylprolinol silyl (B83357) ethers are effective organocatalysts that can promote various asymmetric transformations with excellent diastereo- and enantioselectivities. bohrium.comresearchgate.net In the α-alkylation of aldehydes, diarylprolinol derivatives containing 3,5-bis(trifluoromethyl)phenyl moieties have shown superior performance in achieving high enantiomeric excess (ee). nih.gov

Chiral phosphoric acids (CPAs) represent another major class of organocatalysts that have demonstrated significant success. These Brønsted acids can act as bifunctional catalysts, activating nucleophiles and electrophiles simultaneously through hydrogen bonding. In reactions pertinent to the synthesis of this compound derivatives, CPAs like TRIP (a chiral phosphoric acid) have been shown to outperform other Brønsted acids, achieving enantiomeric ratios as high as 95:5.

Biocatalysis, using enzymes, offers a highly specific alternative for enantioselective synthesis. D-fructose-6-phosphate aldolase (B8822740) (FSA), for example, can catalyze aldol (B89426) additions using arylated glyoxals (the class to which this compound belongs) as electrophiles to produce chiral 2,3-dihydroxy-1,4-diketones with high stereoselectivity. acs.org

The table below summarizes the influence of various chiral catalysts on enantioselectivity in reactions related to the synthesis of chiral aldehydes.

Catalyst TypeSpecific Catalyst ExampleReaction TypeAchieved Enantioselectivity (ee)Reference
Chiral Phosphoric AcidTRIPAsymmetric SynthesisUp to 95:5 e.r.
Diarylprolinol Ether(S)-2-(Diphenyl((trimethylsilyl)oxy)methyl)pyrrolidineα-Alkylation of AldehydesUp to 86% ee nih.gov
Chiral AmineBinaphthyl-modified amineConjugate AdditionHigh enantioselectivity rsc.org
EnzymeD-fructose-6-phosphate aldolase (FSA)Aldol Addition of Aryl GlyoxalsHigh stereoselectivity acs.org
Chiral N,N'-dioxideN,N'-dioxide/Mg(NTf2)2 complex[2+2] Cycloaddition94% ee chinesechemsoc.org

Optimization of Reaction Conditions for Stereocontrol

Beyond the selection of the chiral catalyst, the optimization of reaction conditions is a critical step for maximizing stereocontrol. Factors such as solvent, temperature, concentration, and the use of additives can have a profound impact on both the yield and the enantioselectivity of a reaction.

The polarity of the solvent plays a crucial role in asymmetric catalysis. For the synthesis of this compound derivatives, non-polar solvents like dichloromethane (B109758) (DCM) have been found to enhance stereochemical control compared to polar aprotic solvents. In other systems, such as the enantioselective α-alkylation of aldehydes catalyzed by diarylprolinol ethers, solvents like acetonitrile (B52724) (MeCN) and DCM were compared, with DCM ultimately providing higher enantioselectivity (86% ee vs. 77% ee in MeCN). nih.gov

Temperature is another key parameter that is frequently adjusted to improve stereoselectivity. Lowering the reaction temperature often leads to a higher enantiomeric excess because the energy difference between the diastereomeric transition states becomes more significant relative to the available thermal energy. For example, in the organocatalytic α-nitrogenation of α,α-disubstituted aldehydes, optimizing the reaction at -20 °C was a key condition for achieving excellent yields and enantioselectivities. acs.org

Additives can also exert significant influence. The use of molecular sieves (e.g., 3Å) can improve reaction efficiency by scavenging water, which might otherwise interfere with the catalyst or react with intermediates. In some organocatalytic reactions, the addition of a co-catalyst or an acid/base additive is essential. For instance, the α-nitrogenation of aldehydes promoted by a chiral diamine catalyst required the presence of acetic acid (20 mol%) to achieve optimal results. acs.org

The table below provides examples of how reaction conditions have been optimized to enhance stereocontrol in relevant synthetic transformations.

Reaction ParameterConditionEffect on Stereocontrol/YieldReaction ContextReference
SolventDichloromethane (DCM)Enhanced stereochemical control vs. polar aprotic solventsAsymmetric synthesis of this compound derivatives
SolventDichloromethane (CH2Cl2)Higher enantioselectivity (86% ee) compared to MeCN (77% ee)Photo-organocatalytic α-alkylation of aldehydes nih.gov
Temperature-20 °COptimal for achieving high yield and enantioselectivity (up to 99% ee)Organocatalytic α-nitrogenation of aldehydes acs.org
Additive3Å Molecular SievesImproves reaction efficiency by scavenging waterAsymmetric synthesis
AdditiveAcetic Acid (20 mol%)Required for optimal catalyst performanceOrganocatalytic α-nitrogenation of aldehydes acs.org

Elucidation of Reactivity Patterns and Mechanistic Pathways

Fundamental Reactivity of the α-Keto Aldehyde Moiety

2-Oxo-3-phenylpropanal, also known as benzylglyoxal, possesses a unique structural arrangement with an α-keto aldehyde moiety that dictates its chemical behavior. This bifunctional nature, containing both a ketone and an aldehyde group, leads to a variety of characteristic reactions, including oxidation, reduction, and nucleophilic substitution.

Oxidation Reactions to Carboxylic Acids

The aldehyde group in this compound is susceptible to oxidation, yielding carboxylic acids. This transformation can be achieved using a range of oxidizing agents. Common reagents for this purpose include potassium permanganate (B83412) (KMnO4), chromic acid (H2CrO4), and silver nitrate (B79036) (AgNO3). geeksforgeeks.org The general mechanism involves the initial formation of a gem-diol through the nucleophilic addition of water to the aldehyde's carbonyl group. libretexts.org This gem-diol is then further oxidized to the corresponding carboxylic acid. libretexts.org

Ketones, in contrast, are generally resistant to oxidation except under harsh conditions with strong oxidizing agents like potassium permanganate, which can lead to the cleavage of carbon-carbon bonds. libretexts.orgncert.nic.in This difference in reactivity allows for the selective oxidation of the aldehyde group in α-keto aldehydes like this compound. ncert.nic.in

Several methods have been developed for the efficient oxidation of aldehydes to carboxylic acids under mild conditions. These include the use of Oxone as an oxidant, pyridinium (B92312) chlorochromate (PCC) catalyzed oxidation with periodic acid (H5IO6), and aerobic oxidation catalyzed by N-hydroxyphthalimide (NHPI). organic-chemistry.org

Table 1: Common Oxidizing Agents for Aldehyde to Carboxylic Acid Conversion

Oxidizing AgentTypical Conditions
Potassium Permanganate (KMnO4)Acidic or alkaline solution
Chromic Acid (H2CrO4)Acidic solution
Tollens' Reagent (Ag(NH3)2+)Ammoniacal solution, warming
OxoneMild, aqueous or organic solvent
Pyridinium Chlorochromate (PCC)/H5IO6Acetonitrile (B52724)
N-Hydroxyphthalimide (NHPI)/O2Organic solvent or water, mild conditions

Reduction Pathways to Alcohols and Other Forms

The carbonyl groups of this compound can be reduced to form alcohols. Aldehydes are typically reduced to primary alcohols, while ketones are reduced to secondary alcohols. geeksforgeeks.org Common reducing agents for these transformations include sodium borohydride (B1222165) (NaBH4) and lithium aluminum hydride (LiAlH4). geeksforgeeks.orgevitachem.com The mechanism involves the nucleophilic attack of a hydride ion from the reducing agent on the electrophilic carbonyl carbon. evitachem.com Subsequent protonation of the resulting alkoxide yields the alcohol. masterorganicchemistry.com

Selective reduction of one carbonyl group in the presence of the other can be challenging but is achievable under specific conditions. For instance, milder reducing agents might preferentially reduce the more reactive aldehyde group. The hydroformylation, or oxo-process, is an industrial method to produce aldehydes from alkenes, which can then be reduced to alcohols. researchgate.net

Nucleophilic Substitution Reactions

This compound can participate in nucleophilic substitution reactions. The presence of the aldehyde group enhances its reactivity in such reactions compared to analogous compounds like 2-oxo-3-phenylpropanoic acid. In nucleophilic substitution, a nucleophile attacks an electrophilic center, replacing a leaving group. ksu.edu.sabits-pilani.ac.in The carbonyl carbon atoms in this compound are electrophilic and can be attacked by nucleophiles. These reactions can proceed through different mechanisms, such as SN1 or SN2, depending on the substrate, nucleophile, leaving group, and solvent. ksu.edu.sa

Chemoselective Transformations

The presence of two distinct carbonyl functionalities in this compound allows for chemoselective reactions, where one functional group reacts preferentially over the other.

Reactions with Aldehydes and Ketones

The reactivity of this compound with other aldehydes and ketones is a subject of study, particularly in its diazo derivative form. Research has shown that 2-diazo-3-oxo-3-phenylpropanal exhibits chemoselectivity in reactions with various aldehydes and ketones in the presence of triethylamine. researchgate.net It reacts with aromatic aldehydes bearing weak electron-donating substituents and cyclic ketones to form 6-phenyl-4H-1,3-dioxin-4-one derivatives. researchgate.net However, with aromatic aldehydes that have electron-withdrawing substituents, the reaction yields 1,3-diaryl-3-hydroxypropan-1-ones, sometimes accompanied by chalcone (B49325) derivatives. researchgate.net Notably, it does not react with linear ketones, aliphatic aldehydes, or aromatic aldehydes with strong electron-donating groups. researchgate.net

Aldol (B89426) condensation is another important reaction involving aldehydes and ketones. This reaction requires the presence of an α-hydrogen and occurs in the presence of a dilute base to form β-hydroxy aldehydes (aldols) or β-hydroxy ketones (ketols). ncert.nic.in Cross-aldol condensations between two different aldehydes and/or ketones can lead to a mixture of products. ncert.nic.in

Condensation Reactions with Active Methylene (B1212753) Reagents

This compound and its derivatives undergo condensation reactions with active methylene compounds, which are compounds with a CH2 group flanked by two electron-withdrawing groups. egyankosh.ac.in These reactions are valuable for the synthesis of various heterocyclic compounds.

For example, 3-oxo-2-arylhydrazonopropanals, which are derivatives of this compound, condense with active methylene nitriles like ethyl cyanoacetate (B8463686) and malononitrile (B47326) to form arylazonicotinates. mdpi.comresearchgate.net The reaction conditions can influence the final product; for instance, the reaction of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate can yield either a 2-hydroxy or a 2-amino substituted nicotinic acid ester depending on the presence of ammonium (B1175870) acetate (B1210297). mdpi.com

The Gewald three-component reaction is another example where an active methylene nitrile reacts with a ketone or aldehyde and elemental sulfur to produce a thiophen-2-amine derivative. thieme-connect.de These reactions highlight the utility of the reactive carbonyl groups in this compound for constructing more complex molecular architectures.

Arylazonicotinate Formation

Derivatives of this compound, specifically 3-oxo-3-aryl-2-arylhydrazonopropanals, serve as valuable precursors for synthesizing arylazonicotinates, a class of arylazopyridine dyes. These reactions typically involve the condensation of the arylhydrazonopropanal with active methylene reagents.

Research has demonstrated that the reaction of 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal with ethyl cyanoacetate can yield different products depending on the reaction conditions. When conducted in acetic acid with a catalytic amount of ammonium acetate, the reaction leads to the formation of ethyl 2-hydroxy-6-phenyl-5-p-tolylazonicotinate. In contrast, using an excess of ammonium acetate under the same conditions produces ethyl 2-amino-6-phenyl-5-p-tolylazonicotinate. nih.gov This highlights a key mechanistic switch influenced by the concentration of the base. Similarly, other 3-oxo-3-aryl-2-arylhydrazonopropanals can be condensed with various active methylene nitriles to produce the corresponding arylazonicotinates. nih.govresearchgate.net These strategies have been developed for the general synthesis of 2-amino-5-arylazonicotinates and related pyridazinones. nih.gov

Table 1: Synthesis of Arylazonicotinates from a this compound Derivative Reactant 1: 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal Reactant 2: Ethyl Cyanoacetate

Catalyst/ReagentSolventProductReference
Catalytic Ammonium AcetateAcetic AcidEthyl 2-hydroxy-6-phenyl-5-p-tolylazonicotinate nih.gov
Excess Ammonium AcetateAcetic AcidEthyl 2-amino-6-phenyl-5-p-tolylazonicotinate nih.gov
Electrocyclization Pathways

Electrocyclization reactions, which involve the formation of a single bond between the termini of a pi system, are significant in the chemistry of this compound derivatives. nih.gov These concerted reactions can be initiated by thermal or photochemical means, with the stereochemical outcome dictated by the symmetry of the highest occupied molecular orbital (HOMO) of the pi system. nih.gov

A notable example is the reaction of 2-[(4-nitrophenyl)-hydrazono]-3-oxo-3-phenylpropanal with ethyl cyanoacetate. Unlike its analogues which form standard arylazonicotinates, this derivative undergoes a novel 6π-electrocyclization pathway. nih.gov This specific transformation results in the formation of ethyl 6-(4-nitrophenyl)-2-oxo-2,6-dihydropyrido[3,2-c]cinnoline-3-carboxylate. nih.gov Density functional theory (DFT) studies on related systems, such as (3Z)-1,3,5-hexatrienone and its nitrogen derivatives, help to elucidate whether these pathways are true pericyclic reactions, characterized by an aromatic transition state, or pseudopericyclic, where such aromaticity is absent. researchgate.net

Reactions with Imines

The reactivity of α-keto aldehydes like this compound with imines often proceeds through the in situ formation of α-imino ketones. These intermediates are generated by the condensation of the α-keto aldehyde with a primary or secondary amine. researchgate.net The resulting C-acylimines are versatile species that can participate in various cycloaddition reactions. researchgate.net

For instance, metal-catalyzed cycloadditions are a common pathway for imines derived from ketoaldehydes. Aliphatic aldimines of 1,5-ketoaldehydes can undergo regio- and stereo-specific cascades involving the formation of an azomethine ylide, followed by a cycloaddition. researchgate.net Ruthenium-catalyzed (2+2+1) cycloadditions of imines with α-diazoacetates can produce functionalized pyrrolidines through the generation of a ruthenium carbenoid and a subsequent azomethine ylide intermediate. nih.gov These examples suggest that this compound would react with amines to form reactive imine intermediates capable of undergoing further synthetically useful cycloaddition cascades.

Mechanistic Investigations of Reaction Selectivity

Influence of Organic Bases on Reaction Mechanism

Organic bases can exert significant control over the reaction pathways and selectivity in transformations involving this compound derivatives. The synthesis of arylazonicotinates provides a clear illustration of this principle.

As detailed in section 3.2.2.1, the reaction between 3-oxo-3-phenyl-2-(p-tolylhydrazono)propanal and ethyl cyanoacetate is highly sensitive to the quantity of ammonium acetate used as a base catalyst. nih.gov

With a catalytic amount of ammonium acetate: The reaction proceeds through a mechanism that results in the formation of an ethyl 2-hydroxy-6-phenyl-5-p-tolylazonicotinate. nih.gov

With an excess of ammonium acetate: The reaction mechanism is altered, leading to the formation of ethyl 2-amino-6-phenyl-5-p-tolylazonicotinate as the major product. nih.gov

This switch in product outcome demonstrates that the organic base is not merely a passive catalyst but an active participant in the mechanism, likely influencing the nature of the nucleophilic species or the stability of key intermediates in the reaction cascade.

Diradical Intermediates in Photochemical Reactions

The photochemical behavior of ketones and aldehydes is often characterized by the formation of diradical (or biradical) intermediates through processes known as Norrish reactions. wikipedia.org For this compound, which contains two carbonyl groups, these photochemical pathways are plausible routes for generating diradical species.

Norrish Type I Reaction: This reaction involves the photochemical cleavage (α-scission) of a bond adjacent to the carbonyl group, resulting in two radical fragments. wikipedia.org For this compound, this could occur in two ways:

Cleavage of the C-C bond between the two carbonyl groups to form a benzoyl radical and a formyl radical.

Cleavage of the C-C bond between the C2-carbonyl and the benzyl (B1604629) group to form a phenylacetyl radical and a formyl radical.

Norrish Type II Reaction: This process involves the intramolecular abstraction of a γ-hydrogen atom by the excited carbonyl oxygen, leading to the formation of a 1,4-diradical. researchgate.netwikipedia.org In this compound, the aldehyde carbonyl could abstract a benzylic hydrogen from the C3 position. The resulting 1,4-biradical could then undergo fragmentation or cyclization to form a cyclobutanol (B46151) derivative. wikipedia.orgyoutube.com The study of such reactions is crucial in understanding the photo-oxidation of various polymers and in designing photoinitiators for polymerization processes. wikipedia.org

Role As a Versatile Synthetic Building Block

Construction of Complex Organic Molecules

The utility of 2-oxo-3-phenylpropanal as a foundational component in synthetic chemistry is well-established. It is frequently employed as a starting material for creating complex organic molecules, including those with significant biological activity. openstax.org The dual carbonyl functionality provides multiple sites for chemical reactions, enabling chemists to build molecular complexity through various transformations.

Key reactions involving this compound include:

Oxidation: The aldehyde group can be selectively oxidized to a carboxylic acid.

Reduction: The carbonyl groups can be reduced to form the corresponding diols or selectively to a hydroxyketone.

Substitution Reactions: It participates in nucleophilic substitution reactions, where one or both carbonyl oxygens can be replaced by other functional groups.

These fundamental reactions allow this compound to serve as a linchpin in multi-step syntheses, providing access to a wide range of more elaborate structures. Its role as a building block is particularly noted in the synthesis of natural products and other biologically relevant compounds. openstax.org

Precursor for Heterocyclic Systems

The reactivity of this compound makes it an excellent precursor for the synthesis of various heterocyclic compounds. Its 1,2-dicarbonyl arrangement is ideal for condensation reactions with dinucleophiles to form stable ring systems.

Quinoxalines are an important class of nitrogen-containing heterocycles with a broad spectrum of biological activities, making them privileged structures in medicinal chemistry and drug discovery. asmarya.edu.lymdpi.com A common and efficient method for synthesizing the quinoxaline (B1680401) core involves the condensation of an aromatic diamine, such as o-phenylenediamine (B120857), with an α-dicarbonyl compound. sapub.org

In this context, this compound can react with o-phenylenediamine or its derivatives to yield 3-benzylquinoxaline. The reaction proceeds through the sequential condensation of the two amine groups with the two carbonyl groups of this compound, followed by dehydration to form the aromatic quinoxaline ring. This method is a direct and widely used strategy for accessing substituted quinoxalines. mdpi.comsapub.org

Table 1: Synthesis of Quinoxaline from an α-Dicarbonyl Compound

Reactant 1Reactant 2Product ClassReference
α-Dicarbonyl Compound (e.g., this compound)o-PhenylenediamineQuinoxaline Derivative sapub.org

The thiopyrano[2,3-d]thiazole scaffold is a significant heterocyclic system in medicinal chemistry, with derivatives showing potential as anti-inflammatory, antibacterial, and anticancer agents. nih.gov While this compound itself is not directly cited in all syntheses, the closely related compound 3-phenylpropanal (B7769412) is utilized in multicomponent reactions to construct this framework. researchgate.netresearchgate.net

In a notable example, 3-phenylpropanal participates in a three-component reaction with isorhodanine (4-thioxo-2-thiazolidinone) and various maleimides. researchgate.net This reaction, catalyzed by ethylenediamine (B42938) diacetate (EDDA), proceeds via a hetero-Diels-Alder cycloaddition to selectively form the target thiopyrano[2,3-d]thiazoles in high yields. researchgate.net Similarly, 3-phenylpropanal can be used in a three-component reaction with isorhodanine and 1,4-naphthoquinone to yield complex, fused thiopyrano[2,3-d]thiazole derivatives. mdpi.com These examples highlight the utility of the phenylpropanal skeleton in building complex, sulfur- and nitrogen-containing heterocyclic systems. researchgate.netmdpi.com

Iminosugars are carbohydrate mimics where the endocyclic oxygen is replaced by a nitrogen atom. ucd.ie These compounds are of significant interest as they often act as potent inhibitors of carbohydrate-processing enzymes. ucd.iecsic.es Chemoenzymatic cascade reactions provide an elegant route to these complex molecules, and precursors related to this compound are key intermediates. csic.esacs.org

Specifically, D-fructose-6-phosphate aldolase (B8822740) (FSA) has been shown to catalyze the reaction between various nucleophiles and electrophilic arylated glyoxals, which are structurally similar to this compound. csic.esacs.org This enzymatic aldol (B89426) addition produces chiral 2,3-dihydroxy-1,4-diketones. These highly functionalized diketones are ideal intermediates that can be converted into 2-aryl iminosugars through subsequent enzymatic transamination and cyclization steps. csic.es The ability of aldolases to accept substrates like phenylglyoxal and 2,3-dihydroxy-3-phenylpropanal demonstrates a versatile biocatalytic pathway to densely functionalized aminopolyols and iminosugars. csic.esacs.org

Intermediate in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing substantial portions of all reactants, are highly valued for their efficiency and atom economy. nih.gov The reactive nature of this compound and its derivatives makes them excellent candidates for use as intermediates in such reactions.

For instance, the diazo derivative, 2-diazo-3-oxo-3-phenylpropanal , exhibits notable chemoselectivity in reactions with various aldehydes and ketones in the presence of a base, leading to complex products like 6-phenyl-4H-1,3-dioxin-4-one derivatives. researchgate.netresearchgate.net Furthermore, as mentioned previously, the related aldehyde, 3-phenylpropanal , is a key component in the three-component synthesis of thiopyrano[2,3-d]thiazoles. researchgate.netmdpi.com These reactions underscore the role of the phenylpropanal core structure as a versatile intermediate capable of engaging multiple reaction partners to rapidly build molecular complexity.

Table 2: Examples of Multi-Component Reactions Involving Phenylpropanal Derivatives

Phenylpropanal DerivativeOther ReactantsProduct ClassReference
3-PhenylpropanalIsorhodanine, MaleimidesThiopyrano[2,3-d]thiazoles researchgate.net
3-PhenylpropanalIsorhodanine, 1,4-NaphthoquinoneBenzo asmarya.edu.lysapub.orgthiochromeno[2,3-d]thiazoles mdpi.com
2-Diazo-3-oxo-3-phenylpropanalAromatic Aldehydes, Cyclic Ketones6-Phenyl-4H-1,3-dioxin-4-ones researchgate.netresearchgate.net
2-[2-(2-chloro-5-nitrophenyl)hydrazineylidene]-3-oxo-3-phenylpropanalThiochroman-4-one, Ammonium (B1175870) Acetate (B1210297)Thiochromeno[4,3-b]pyridines acs.org

Generation of Highly Functionalized Carbonyl Compounds

Beyond its role in building heterocyclic rings, this compound and its derivatives are instrumental in generating other highly functionalized acyclic and cyclic carbonyl compounds. These products often serve as valuable intermediates for further synthetic transformations. csic.esresearchgate.net

A prime example is the chemoenzymatic synthesis utilizing D-fructose-6-phosphate aldolase (FSA). The reaction of arylated glyoxals with donor substrates via FSA catalysis produces chiral 2,3-dihydroxy-1,4-diketones . csic.esacs.org These products are themselves highly functionalized dicarbonyl compounds, featuring multiple stereocenters and hydroxyl groups, making them versatile synthons for complex target molecules like iminosugars. csic.es

In another synthetic application, the reaction of 2-diazo-3-oxo-3-phenylpropanal with aromatic aldehydes bearing electron-withdrawing groups results in the formation of 1,3-diaryl-3-hydroxypropan-1-ones . In some cases, these reactions are accompanied by the formation of chalcone (B49325) derivatives. researchgate.net These transformations demonstrate how the this compound framework can be elaborated into a variety of other complex carbonyl-containing structures.

Asymmetric Synthesis and Chiral Transformations

Chiral Auxiliaries and Reagents in Stereoselective Syntheses

The use of chiral auxiliaries is a classical and effective strategy for inducing stereoselectivity. In this approach, a chiral molecule is temporarily incorporated into the substrate to direct the stereochemical course of a reaction. After the desired chiral center is created, the auxiliary is removed.

While the direct synthesis of 2-oxo-3-phenylpropanal using this method is not extensively documented, the principle has been successfully applied to the synthesis of its close derivatives. For instance, the enantioselective synthesis of 2-benzyl-3-phenylpropanal (B2381692) can be achieved using chiral auxiliaries. One such method employs enantiomerically pure β-amino alcohols that are derived from natural amino acids like L-phenylalanine. This approach leverages the readily available chiral pool to install the desired stereocenter. The process involves attaching the chiral auxiliary to the propanal backbone, performing a diastereoselective alkylation or other C-C bond-forming reaction, and then cleaving the auxiliary to yield the enantiomerically enriched product.

Furthermore, derivatives of this compound have themselves been employed as chiral auxiliaries, demonstrating the utility of the phenylpropanal scaffold in asymmetric synthesis. Research has shown that (S)-2-(dibenzylamino)-3-phenylpropanal, which can be synthesized in high yield from L-phenylalanine, functions as an effective chiral auxiliary. Nucleophilic additions to this aldehyde proceed with high levels of 1,2-stereocontrol, which can then be translated into more distant 1,4-stereocontrol via a stereospecific rearrangement, showcasing a sophisticated method for remote stereochemical control.

Enantioselective Catalysis

Enantioselective catalysis, where a small amount of a chiral catalyst generates a large quantity of a chiral product, is a highly efficient and atom-economical method for asymmetric synthesis. This approach avoids the need for stoichiometric chiral reagents or auxiliaries.

Chiral Lewis acids are powerful catalysts for a variety of enantioselective transformations. They function by coordinating to a substrate, such as a carbonyl group, which activates it toward nucleophilic attack and creates a chiral environment that directs the approach of the nucleophile to one of the two enantiotopic faces.

While specific applications of chiral Lewis acids to reactions of this compound are not widely reported, their utility has been demonstrated in closely related systems. For example, the catalytic asymmetric [2+2] cycloaddition of acyl halides with 3-phenylpropanal (B7769412) has been achieved using a chiral aluminum-salen complex. This dual-activation catalyst, which combines a Lewis acid with an ion pair, promotes the reaction to form a chiral β-lactone with high trans selectivity and moderate enantioselectivity. Similarly, chiral titanium complexes derived from 1,1′-bi-2,2′-naphthol (BINOL) have been used for the enantioselective allylation of 3-phenylpropanal. These examples highlight the potential of chiral Lewis acids to control stereochemistry in reactions involving the phenylpropanal framework, a principle that is applicable to the more complex this compound substrate.

Transition metal catalysis is a premier tool for the asymmetric reduction of carbonyl compounds. For a substrate like this compound, which contains both an aldehyde and a ketone, the selective reduction of one or both carbonyls presents a significant challenge in stereocontrol.

A highly effective method for the stereoselective reduction of α-alkyl-β-ketoaldehydes, the class to which this compound belongs, is the Ruthenium(II)-catalyzed asymmetric transfer hydrogenation (ATH) via a dynamic kinetic resolution (DKR) process. thieme-connect.de Research has demonstrated that the (R,R)-Teth-TsDPEN-Ru(II) complex is an exceptional catalyst for the one-pot double reduction of these substrates under mild conditions. thieme-connect.de

In this process, the aldehyde moiety is preferentially reduced first, leading to the in situ formation of a 2-benzyl-3-hydroxy-1-phenylpropan-1-one intermediate. This intermediate is key to the high selectivity observed, as it participates in hydrogen bonding that enhances both reactivity and stereoselectivity in the subsequent reduction of the ketone. thieme-connect.de The reaction yields anti-2-benzyl-1-phenylpropane-1,3-diols with excellent enantioselectivities and good to high diastereoselectivities. thieme-connect.de

Table 1: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Benzyl-β-ketoaldehydes thieme-connect.de
Substrate (Aryl Group)Yield (%)Diastereomeric Ratio (anti:syn)Enantiomeric Excess (ee, %)
Phenyl8791:9>99
4-Methylphenyl8192:8>99
4-Methoxyphenyl8492:8>99
4-Chlorophenyl8589:11>99
2-Fluorobenzyl (on C2)57 (starting material)N/AN/A

Stereochemical Outcomes and Diastereoselectivity

Controlling the stereochemical outcome is the ultimate goal of asymmetric synthesis. For molecules with multiple functional groups and potential stereocenters like this compound, achieving high diastereoselectivity (control over the relative stereochemistry of multiple stereocenters) and enantioselectivity (control over the absolute stereochemistry) is crucial.

The transition metal-catalyzed reduction described above provides a clear example of high diastereoselectivity. The reaction strongly favors the formation of the anti-diol product over the syn-diol, with diastereomeric ratios reaching up to 92:8. thieme-connect.de This outcome is attributed to a substrate-controlled mechanism following the initial enantioselective reduction of the aldehyde, where the newly formed hydroxyl group directs the subsequent reduction of the ketone. thieme-connect.de

In reactions involving chiral auxiliaries, such as the nucleophilic additions to (S)-2-(dibenzylamino)-3-phenylpropanal, high levels of diastereoselectivity are achieved through substrate control. chinesechemsoc.org The resident chiral center, as part of the auxiliary, effectively shields one face of the aldehyde, leading to preferential attack from the less hindered direction. This results in high 1,2-stereocontrol. A particularly elegant aspect of this chemistry is the ability to convert this initial, simple diastereoselectivity into more complex, remote stereocontrol at a 1,4-position through a subsequent stereospecific rearrangement reaction. chinesechemsoc.org This demonstrates how predictable stereochemical outcomes can be leveraged to build complex chiral molecules with precision.

Computational and Theoretical Investigations

Density Functional Theory (DFT) Studies

Density Functional Theory (DFT) has become a primary computational method for investigating the properties of organic molecules. It offers a balance between accuracy and computational cost, making it suitable for studying complex reaction pathways and electronic structures.

DFT calculations are instrumental in mapping the potential energy surfaces of chemical reactions, helping to identify intermediates and the high-energy transition states that connect them. This provides a deep understanding of reaction feasibility, pathways, and selectivity.

While specific DFT studies on the reaction mechanisms of 2-oxo-3-phenylpropanal are not extensively documented, research on closely related compounds illustrates the application of these methods. For instance, DFT calculations have been employed to elucidate the unusual Si-H/Si-Cl bond selectivity in reactions involving 2-diazo-3-oxo-3-phenylpropanal . researchgate.net These studies show that insertions into O-H, Si-H, and Si-Cl bonds proceed concertedly through three-membered cyclic transition states. researchgate.net

Furthermore, investigations into the chemoselectivity of 2-diazo-3-oxo-3-phenylpropanal with various aldehydes and ketones have been supported by DFT, which helps to explain why different products are formed depending on the electronic properties of the reactants. researchgate.net A mechanism for the formation of 1,3-diaryl-3-hydroxypropan-1-ones and chalcone (B49325) derivatives has been proposed based on these computational insights. researchgate.net

In a broader context, the principles of using DFT to study reaction mechanisms are well-established. For example, in the hydroformylation of olefins, a process that converts alkenes to aldehydes, DFT has been used to model the entire catalytic cycle involving transition-metal catalysts. acs.org These studies calculate the energies of key steps such as ligand dissociation, olefin coordination, insertion reactions, and reductive elimination to build a comprehensive mechanistic picture. acs.org Similarly, in the context of asymmetric photocycloaddition, DFT calculations on related aldehydes have been used to understand bond-reorganization processes in excited states, mapping the Gibbs free energies of intermediates and transition states to explain the origin of enantioselectivity. chinesechemsoc.org

DFT is also a powerful tool for exploring the electronic structure of molecules, which governs their reactivity. Key parameters derived from these calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.

A detailed DFT study was conducted on (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal (NDPP) , a derivative of the target compound, to investigate its electronic properties and potential as an antiviral agent. uj.ac.za The study employed several DFT functionals (B3LYP, M06-2X, and ωB97XD) to calculate the electronic structure. uj.ac.za The HOMO-LUMO energy gap (ΔEg) was found to be a good indicator of molecular reactivity. uj.ac.za Natural Bond Orbital (NBO) analysis was also performed to understand intramolecular charge transfer (ICT) interactions and their stabilization energies. uj.ac.za

The calculated electronic properties for NDPP using different DFT functionals are summarized below.

DFT FunctionalHOMO (eV)LUMO (eV)Energy Gap (ΔEg) (eV)
B3LYP -6.990-3.2703.720
M06-2X -8.540-2.5905.950
ωB97XD -9.690-2.2707.420
Data sourced from a study on (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal. uj.ac.za

The NBO analysis revealed significant stabilization energies arising from electron delocalization between orbitals. The highest stabilization energy was calculated with the ωB97XD functional, indicating strong intramolecular charge transfer. uj.ac.za

DFT FunctionalDonor NBOAcceptor NBOStabilization Energy E(2) (kcal/mol)
B3LYP π(C29–C30)π(C1–C3)254.88
M06-2X π(C28–C29)π(C3-C27)282.58
ωB97XD π(C22–C31)π*(C16–C17)394.36
Data sourced from a study on (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal. uj.ac.za

These computational approaches provide quantitative data on the electronic characteristics and reactivity patterns of the molecule. uj.ac.zajacsdirectory.comresearchgate.net

Molecular Modeling and Simulation

Beyond static DFT calculations, molecular modeling and simulation techniques, such as molecular docking, are used to predict how a molecule interacts with biological targets like proteins or enzymes.

For the derivative (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal (NDPP) , molecular docking studies were performed to investigate its potential as an antiviral agent against hepatitis B (HBV) and C (HCV) viruses. uj.ac.za The simulations predicted the binding affinity of NDPP to viral proteins, comparing it with known antiviral drugs. The results indicated favorable binding energies, suggesting that the compound could be a potential inhibitor. uj.ac.za

Similarly, molecular docking is often used in conjunction with DFT. For example, in catalyst design, docking can simulate the interaction between a catalyst and a substrate to predict enantioselectivity, complementing DFT calculations that map the energy profile of the reaction. These simulation techniques are crucial in fields like drug design and catalysis for screening potential candidates and understanding interaction mechanisms at the molecular level. bohrium.com

Future Research Directions and Perspectives

Development of Novel Synthetic Methodologies

The synthesis of 2-oxo-3-phenylpropanal and its derivatives continues to be an active area of research, with a focus on improving efficiency, selectivity, and sustainability. While established methods like the acetylation-reduction sequence of phenylpyruvic acid exist, future research is trending towards more advanced and greener alternatives. selleckchem.com

Key future directions include:

Mechanochemistry: The use of solvent-free mechanochemical methods, such as ball milling, presents a sustainable alternative to traditional solvent-based synthesis. acs.org This approach can lead to shorter reaction times, higher yields, and a significant reduction in chemical waste, representing a promising frontier for the synthesis of this compound. acs.org

Photocatalysis: Light-mediated reactions offer mild conditions for generating reactive intermediates. Developing photocatalytic systems, potentially using novel organic dyes or metal complexes, could provide new pathways for synthesizing and functionalizing the this compound scaffold. chinesechemsoc.org

Flow Chemistry: Continuous flow systems can offer superior control over reaction parameters such as temperature and mixing, which is particularly beneficial for managing exothermic reactions and improving scalability compared to batch processes. This can lead to higher purity and yields, minimizing the need for extensive purification.

Advanced Oxidation and Reduction Techniques: Exploring selective oxidation of precursors like 3-phenylpropanal (B7769412) or controlled reduction of compounds like phenylpyruvic acid derivatives using novel catalytic systems remains a viable strategy. For instance, modifying palladium-catalyzed hydrogenation pathways of cinnamaldehyde (B126680) derivatives could be adapted for the production of this compound.

Expanding Reactivity Scope for Advanced Materials

The bifunctional nature of this compound makes it an attractive building block for the synthesis of advanced materials. Its ability to undergo reactions like oxidation, reduction, and nucleophilic substitutions opens avenues for creating polymers and complex heterocyclic systems with unique properties.

Future research is expected to explore:

Polymer Synthesis: The aldehyde and ketone groups can serve as reactive sites for polymerization reactions. Research into creating macromolecular ketoaldehydes, such as those based on a polystyrene backbone, has shown potential for applications like sorbent materials for removing nitrogen-containing compounds from fluids. google.com Future work could focus on developing novel polymers from this compound for applications in biomedicine, electronics, or as specialty adhesives. google.comopenstax.org

Heterocyclic Scaffolds: The compound is a key precursor for synthesizing a variety of heterocyclic structures. For example, derivatives of this compound react to form complex molecules like pyridocinnolines through 6π-electrocyclization reactions. researchgate.net These heterocyclic frameworks are often found in pharmaceuticals and functional organic materials. Future efforts will likely focus on using this reactivity to access new classes of materials with tailored electronic or biological properties.

Functional Materials for Biomedical Applications: The unique reactivity of α-ketoaldehydes is being leveraged for biomedical purposes, such as in peptide stapling to enhance the biological activities of peptides. researchgate.netnih.gov This involves crosslinking amino groups through diverse linkers derived from α-ketoaldehyde reagents. researchgate.netnih.gov Exploring the use of this compound in such applications could lead to new therapeutic agents or diagnostic tools.

Integration of Computational and Experimental Approaches

The synergy between computational modeling and experimental work is becoming indispensable in modern chemical research. For this compound, this integration offers a powerful tool to predict reactivity, elucidate reaction mechanisms, and design new experiments.

Key areas for this integrated approach include:

Density Functional Theory (DFT) Studies: DFT calculations have proven effective in studying derivatives of this compound. For example, comprehensive DFT studies on (E)-2-((3-nitrophenyl)diazenyl)-3-oxo-3-phenylpropanal (NDPP) have been used to analyze its electronic structure, vibrational frequencies, and reactivity descriptors (like HOMO-LUMO energy gaps), providing insights into its potential as an antiviral agent. uj.ac.zaresearch-nexus.netresearch-nexus.netacademicexcellenceawards.com Future studies will likely apply these methods to model transition states in catalytic reactions involving this compound, helping to understand and predict stereoselectivity.

Molecular Docking and Dynamics: To explore potential biological applications, molecular docking simulations can predict the binding interactions between this compound derivatives and biological targets like enzymes or receptors. uj.ac.zaresearch-nexus.net This computational screening can identify promising candidates for drug discovery, which can then be synthesized and tested experimentally. research-nexus.netrsc.org

Reaction Mechanism Elucidation: Combining experimental kinetic data with computational energy profiles can provide a detailed understanding of complex reaction pathways. This is particularly valuable for optimizing reaction conditions and for the rational design of new catalysts and synthetic methodologies. Quantum chemical methods are also being employed to rationalize and predict properties like skin sensitization potential, offering an ethical and cost-effective alternative to animal testing. semanticscholar.org

Exploration of New Catalytic Systems

The development of novel catalytic systems is crucial for achieving high selectivity and efficiency in reactions involving this compound. The focus is shifting from traditional catalysts to more sophisticated and sustainable systems.

Future research will likely concentrate on:

Asymmetric Organocatalysis: Organocatalysis has emerged as a powerful tool for the asymmetric functionalization of aldehydes and ketones. rsc.org Chiral secondary amines, such as imidazolidinones, can activate aldehydes through the formation of enamines or, in a newer approach called SOMO (Singly Occupied Molecular Orbital) catalysis, through one-electron oxidation to form radical cations. acs.orgillinois.edu These activation modes enable a range of enantioselective α-functionalization reactions, which could be applied to this compound to produce chiral building blocks. illinois.educaltech.edunih.gov

Photoredox Catalysis: The combination of photocatalysis with other catalytic methods, such as transition metal catalysis or organocatalysis, is a rapidly growing field. These dual catalytic systems can enable previously inaccessible transformations under mild conditions. Exploring photoredox catalysis for reactions of this compound could unlock new synthetic routes and applications.

Multicomponent Reactions: Designing catalytic systems that facilitate multicomponent reactions (MCRs) is highly desirable for building molecular complexity in a single step. A copper-catalyzed three-component reaction of α-ketoaldehydes, 1,3-dicarbonyl compounds, and organic boronic acids has been developed for the synthesis of 1,4-diketones. acs.org Developing similar MCRs involving this compound would provide efficient access to a diverse range of complex molecules.

Q & A

Q. Basic Research Focus

  • 1H NMR : Look for characteristic peaks: δ 7.35–7.11 (aromatic protons), δ 5.15 (CH2Ph), and δ 4.02 (methine proton adjacent to the carbonyl) .
  • 13C NMR : Peaks at δ 172.1 (carbonyl) and δ 156.6 (urea-derived carbamate) confirm intermediate formation .
  • IR : Bands at 1764 cm⁻¹ (C=O stretch) and 1704 cm⁻¹ (carbamate C=O) validate functional groups .

Methodological Insight : Cross-reference experimental spectra with computational predictions (e.g., DFT) to resolve ambiguities. Use coupling constants (J values) to assign stereochemistry.

What strategies are effective for resolving contradictions in reported spectroscopic or synthetic data for this compound?

Advanced Research Focus
Discrepancies in yields or spectral data often arise from:

  • Impurity profiles : Unreacted starting materials or side products (e.g., dioxo derivatives) may skew results .
  • Instrument calibration : Ensure NMR shimming and HPLC column consistency.
  • Replication : Reproduce reactions under identical conditions (catalyst loading, solvent purity) .

Methodological Insight : Apply the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to design replication studies. Use statistical tools (e.g., ANOVA) to assess variability .

How can enantioselective synthesis of this compound derivatives be optimized for high enantiomeric excess (e.e.)?

Q. Advanced Research Focus

  • Catalyst screening : Chiral phosphoric acids (e.g., TRIP) outperform Brønsted acids in e.r. (62:38 to 95:5) .
  • Solvent effects : Non-polar solvents (DCM) enhance stereochemical control vs. polar aprotic solvents.
  • Additives : Molecular sieves (3Å) improve reaction efficiency by scavenging water .

Methodological Insight : Use the PICOT framework (Population, Intervention, Comparison, Outcome, Time) to structure optimization studies. Compare e.e. across catalyst batches via chiral HPLC .

What computational methods are suitable for modeling the reaction mechanism of this compound in asymmetric catalysis?

Q. Advanced Research Focus

  • DFT calculations : Map energy profiles for transition states in urea-glyoxal condensation.
  • Molecular docking : Simulate catalyst-substrate interactions to predict enantioselectivity .

Methodological Insight : Combine Gaussian09 for quantum mechanics and AutoDock for docking studies. Validate models against experimental kinetics (e.g., Eyring plots) .

How should researchers design experiments to study the stability of this compound under varying storage conditions?

Q. Basic Research Focus

  • Temperature : Store at –20°C in amber vials to prevent degradation.
  • Moisture control : Use desiccants (silica gel) to avoid hydrate formation .

Methodological Insight : Apply accelerated stability testing (ICH Q1A guidelines) at 40°C/75% RH for 6 months. Monitor purity via HPLC-MS .

What frameworks guide the formulation of rigorous research questions for studies involving this compound?

Q. Methodological Focus

  • FINER criteria : Ensure questions are Feasible (e.g., lab resources), Novel (uncharted reaction pathways), and Relevant (therapeutic applications) .
  • PEO framework : Define Population (compound derivatives), Exposure (catalytic conditions), Outcome (yield/e.e.) .

Example : "How does solvent polarity impact the enantioselectivity of TRIP-catalyzed this compound synthesis?" .

What analytical validation protocols are critical for ensuring reproducibility in this compound research?

Q. Advanced Research Focus

  • Column calibration : Use Astec® Cellulose DMP columns for chiral separations .
  • Internal standards : Spike deuterated analogs (e.g., D₃-2-Oxo-3-phenylpropanal) for quantitative NMR .

Methodological Insight : Follow ICH Q2(R1) guidelines for method validation. Document LOD, LOQ, and linearity ranges for HPLC assays .

How can researchers address challenges in scaling up this compound synthesis without compromising enantioselectivity?

Q. Advanced Research Focus

  • Batch vs. flow chemistry : Continuous flow systems improve heat/mass transfer for large-scale reactions.
  • Catalyst immobilization : Silica-supported chiral catalysts reduce leaching and enable reuse .

Methodological Insight : Conduct kinetic studies to identify rate-limiting steps (e.g., diffusion vs. reaction control) during scale-up .

What safety protocols are essential when handling this compound in reactive or high-temperature environments?

Q. Basic Research Focus

  • PPE : Wear nitrile gloves, safety goggles, and lab coats to prevent dermal/ocular exposure .
  • Ventilation : Use fume hoods for reactions releasing volatile byproducts (e.g., CO₂) .

Methodological Insight : Refer to SDS Section 4 (First Aid) for spill management (e.g., neutralization with NaHCO₃) and emergency protocols .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.